3-Chloro-5-nitro-1H-pyrazole
Overview
Description
3-Chloro-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C3H2ClN3O2 . It is known for its versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles, including 3-Chloro-5-nitro-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . The synthesis of 3(5)-aminopyrazoles is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole, which corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Physical And Chemical Properties Analysis
3-Chloro-5-nitro-1H-pyrazole has a molecular weight of 147.52 . More detailed physical and chemical properties were not found in the retrieved sources.
Scientific Research Applications
Synthesis and Characterization
- 3-Chloro-5-nitro-1H-pyrazole is used in the synthesis of various substituted pyrazoles, which are characterized using techniques such as NMR, ESI-MS, IR, and elemental analyses (Zhang et al., 2006).
Impact on Plant Physiology
- Research on a similar compound, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), has shown its effects on plant physiology, causing starch degradation and senescence-related symptoms in plants (Alférez et al., 2007).
Bioorganic Applications
- Derivatives of 3-Chloro-5-nitro-1H-pyrazole have been studied for their inhibition of yeast α-glucosidase, indicating potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry et al., 2017).
Functionalized Pyrazole Derivatives
- The compound is a precursor in the preparation of functionalized pyrazole derivatives and bicyclic ensembles, showcasing its role in the development of complex organic structures (Savosik et al., 2006).
Molecular Mechanism Studies
- It has been used in studies to understand the molecular mechanisms of nitropyrazole rearrangement, contributing to the field of theoretical and computational chemistry (Jasiński, 2020).
Reactivity and Synthesis
- Research into the reactivity and synthesis of 3,4,5-1H-Trinitropyrazole and its derivatives, including those with 3-Chloro-5-nitro-1H-pyrazole, helps in understanding nucleophilic substitution reactions and the synthesis of nitropyrazoles (Dalinger et al., 2013).
Antimalarial and Antiviral Research
- Novel derivatives of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles have been synthesized for potential applications in antimalarial and anti-SARS-CoV-2 research, highlighting the compound's significance in medicinal chemistry (Zapol’skii et al., 2022).
Tautomerism and Structural Studies
- Studies on tautomerism in disubstituted 1H-pyrazoles reveal insights into the structure and behavior of these compounds under different conditions (Kusakiewicz-Dawid et al., 2019).
Chemical Properties
- Investigations into the chemical properties of 5-chloro-4-nitropyrazoles contribute to the understanding of their reactivity and potential applications in various fields, including material science and pharmacology (Bozhenkov et al., 2006).
Future Directions
While specific future directions for 3-Chloro-5-nitro-1H-pyrazole were not found in the retrieved sources, pyrazoles in general are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 3-Chloro-5-nitro-1H-pyrazole could potentially be used in similar applications.
properties
IUPAC Name |
3-chloro-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPLHVWLDQZZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitro-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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